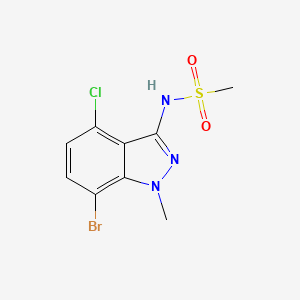
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide typically involves a multi-step process. One common method starts with the regioselective bromination of 2,6-dichlorobenzonitrile, followed by cyclization with hydrazine to form the indazole core .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves large-scale reactions with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: A precursor in the synthesis of the target compound.
4-Chloro-1-methyl-1H-indazole: Another indazole derivative with similar structural features.
Uniqueness
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methanesulfonamide group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9BrClN3O2S |
|---|---|
Molecular Weight |
338.61 g/mol |
IUPAC Name |
N-(7-bromo-4-chloro-1-methylindazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H9BrClN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13) |
InChI Key |
IMCFAWQUNZCDHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















